2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a complex organic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a phenylsulfonyl group, an iodine atom, and a methoxy group attached to the azaindole core. Azaindoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
The synthesis of 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Phenylsulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Nucleophilic Reactions: The azaindole core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It serves as an intermediate in the synthesis of complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The iodine atom and methoxy group may also contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds such as:
1-(Phenylsulfonyl)indole: Similar in structure but lacks the iodine and methoxy groups.
2-Iodo-4-methoxy-5-azaindole: Similar but lacks the phenylsulfonyl group.
1-(Phenylsulfonyl)-2-iodoindole: Similar but lacks the methoxy group.
The uniqueness of this compound lies in the combination of these functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-4-methoxypyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-14-11-9-13(15)17(12(11)7-8-16-14)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUKJWXSNSYXAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(N2S(=O)(=O)C3=CC=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182662 |
Source
|
Record name | 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-13-7 |
Source
|
Record name | 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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